molecular formula C5H10BrN B1398000 3-Bromomethyl-1-methylazetidine CAS No. 1357352-63-6

3-Bromomethyl-1-methylazetidine

Cat. No. B1398000
M. Wt: 164.04 g/mol
InChI Key: QYFFARALSJOCIW-UHFFFAOYSA-N
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Description

3-Bromomethyl-1-methylazetidine is a chemical compound with the molecular formula C5H10BrN . It falls under the category of Methyl Halides . It has a molecular weight of 164.045 .


Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-1-methylazetidine consists of a four-membered ring with one nitrogen atom, making it an azetidine . The exact 3D structure can be visualized using molecular modeling software .


Physical And Chemical Properties Analysis

3-Bromomethyl-1-methylazetidine has a molecular weight of 164.045 .

Scientific Research Applications

Synthesis of Functionalized Azetidines

  • Synthesis of Various Azetidines : Research by Stankovic et al. (2012) outlines the synthesis of 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines, offering a pathway to access various 3-substituted azetidines, including 3-alkoxy-, 3-aryloxy-, 3-hydroxy-, 3-cyano-, 3-carboxy-, 3-(aminomethyl)-, and 3-(hydroxymethyl)azetidines (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).

Novel Synthetic Pathways

  • Aziridine to Azetidine Rearrangement : Stankovic et al. (2011) discovered a method for synthesizing 3-methoxy-3-methylazetidines through an aziridine to azetidine rearrangement, which contrasts with the reactivity of closely related compounds (Stankovic et al., 2011).

Chemical Properties and Reactivity

  • Solvent-Controlled Transformation : A study by Stankovic et al. (2012) showed that the reactivity of 2-bromomethyl-2-methylaziridines towards different nucleophiles can be controlled by the choice of solvent, leading to the selective formation of either functionalized aziridines or azetidines (Stankovic et al., 2012).

Building Blocks for Pharmaceutical Compounds

  • Synthesis of Fluorinated Azaheterocycles : Piron et al. (2011) describe a synthetic route towards fluorinated azetidines, which are considered valuable building blocks for pharmaceutical compounds (Piron, Verniest, Van Hende, & Kimpe, 2011).

Synthesis of Amino Acid Derivatives

Safety And Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Azetidines, including 3-Bromomethyl-1-methylazetidine, continue to be an area of interest in organic synthesis and medicinal chemistry. Recent advances focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(bromomethyl)-1-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c1-7-3-5(2-6)4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFARALSJOCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-1-methylazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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